molecular formula C15H15NO5S B2771678 (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one CAS No. 1798395-72-8

(E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2771678
CAS No.: 1798395-72-8
M. Wt: 321.35
InChI Key: OAXQSBIGKYCFEP-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H15NO5S and its molecular weight is 321.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis Strategies

The compound's synthesis involves strategies that allow for the creation of furan derivatives, which are crucial in organic chemistry due to their applications in synthesizing natural products, pharmaceutical agents, and materials. For instance, a sulfone-based strategy for the preparation of 2,4-disubstituted furan derivatives showcases the utility of sulfonyl carbanions in the elaboration of furan structures, leading to the synthesis of compounds like rabdoketone A and nematotoxic furoic acid (Haines et al., 2011). Similarly, atom-economical and metal-free synthesis methods have been developed for multisubstituted furans, emphasizing the efficiency and environmental friendliness of such processes (Yadav, Jeong, & Ha, 2017).

Pharmaceutical and Material Science Applications

The synthesis of furan derivatives is not only pivotal in the field of organic chemistry but also extends its significance to pharmaceutical sciences and material sciences. For example, certain azetidin-2-ones based on the furan structure have been explored for their antimitotic properties, indicating potential applications in cancer research and therapy (Twamley, O’Boyle, & Meegan, 2020). Additionally, studies on the photophysical properties of chalcone derivatives related to furan compounds reveal their potential applications in the development of new materials and sensors, demonstrating the diverse utility of these molecules in scientific research (Kumari, Varghese, George, & N., 2017).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c17-15(6-5-12-3-1-7-20-12)16-9-14(10-16)22(18,19)11-13-4-2-8-21-13/h1-8,14H,9-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXQSBIGKYCFEP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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